An In-depth Technical Guide to Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Unique Azetidine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of conformationally constrained bioisosteres is paramount for enhancing potency, selectivity, and pharmacokinetic properties. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (CAS No. 1254120-12-1) has emerged as a pivotal building block, offering a unique trifecta of functionalities on a rigid four-membered azetidine ring. This guide provides an in-depth exploration of its chemical properties, synthesis, and extensive applications for researchers, scientists, and drug development professionals. The presence of a quaternary center bearing both a nucleophilic amino group and an electrophilic cyano group, stabilized by the sterically hindering and protecting tert-butyloxycarbonyl (Boc) group, makes this compound a versatile intermediate for the synthesis of complex molecular architectures.[1] Its application is particularly notable in the development of novel therapeutics for cancer and neurological disorders.[1]
Physicochemical and Structural Properties
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a bicyclic azetidine derivative. The tert-butyl carbamate (Boc) protecting group provides steric protection, which enhances the molecule's stability during synthetic transformations.[1] The azetidine ring itself is a strained four-membered cyclic amine structure that imparts conformational rigidity. The amino group contributes to the compound's reactivity and potential for biological target engagement, while the cyano group enhances its electrophilic character, opening avenues for a variety of chemical reactions.[1]
| Property | Value | Source |
| CAS Number | 1254120-12-1 | [1] |
| Molecular Formula | C₉H₁₅N₃O₂ | [2] |
| Molecular Weight | 197.23 g/mol | [1] |
| IUPAC Name | tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | |
| Appearance | Data not available | [3] |
| Storage Conditions | Keep in a dark place, sealed in dry, at 2-8°C | [2] |
Structural Diagram:
Caption: Key reactive sites and potential derivatizations.
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce diverse substituents. This is a common handle for building out molecular complexity.
-
Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine or participate in cycloaddition reactions. *[1] Boc-Protecting Group: The tert-butyloxycarbonyl group is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine of the azetidine ring. T[1]his allows for subsequent functionalization at the ring nitrogen.
Experimental Protocol: N-Acetylation of the Amino Group (Illustrative)
The following is a generalized, illustrative protocol for the acylation of the primary amino group. This protocol is based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize tert-butyl 3-(acetylamino)-3-cyanoazetidine-1-carboxylate.
Materials:
-
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
-
Acetyl chloride or acetic anhydride
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
While a comprehensive safety data sheet (SDS) with all physical and toxicological properties for tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is not fully detailed in public sources, general precautions for handling fine chemicals and azetidine derivatives should be strictly followed.
[3]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. *[3] Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. *[3] Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. *[2] Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
[3]### Applications in Drug Discovery and Medicinal Chemistry
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a valuable building block for the synthesis of a wide range of biologically active molecules.
[1]* Oncology: The azetidine scaffold is increasingly recognized for its potential in developing anticancer agents. This building block allows for the generation of diverse libraries of compounds for screening against various cancer cell lines. *[1] Neurological Disorders: Derivatives of this compound have been explored for their potential to treat neurological disorders. For instance, it has been used as a key intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists, which are promising candidates for the treatment of multiple sclerosis and other inflammatory diseases. *[1] Scaffold for Library Synthesis: The orthogonal reactivity of the functional groups allows for the systematic modification of the molecule, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Conclusion
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a strategically important and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique combination of a constrained azetidine ring with orthogonally reactive amino, cyano, and Boc-protected amine functionalities provides chemists with a powerful tool for the design and synthesis of novel and complex molecules. As the demand for sophisticated and effective therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly expand, paving the way for future innovations in drug discovery.
References
-
Royal Society of Chemistry. (2018). Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Retrieved from [Link]
-
Chemsrc. (2025). tert-butyl 3-amino-3-methylazetidine-1-carboxylate. Retrieved from [Link]
-
MDPI. (2020). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
